molecular formula C15H13FO4 B14282179 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-fluoro-, ethyl ester

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-fluoro-, ethyl ester

Cat. No.: B14282179
M. Wt: 276.26 g/mol
InChI Key: LQVICLKLKKADLU-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-fluoro-, ethyl ester is a synthetic organic compound It is characterized by the presence of a naphthalene ring substituted with an acetyloxy group at the 4-position, a fluoro group at the 7-position, and an ethyl ester group at the carboxylic acid position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-fluoro-, ethyl ester typically involves multiple steps. One common route starts with the naphthalene ring, which undergoes selective fluorination at the 7-position. This is followed by the introduction of the acetyloxy group at the 4-position through an acetylation reaction. Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-fluoro-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The fluoro and acetyloxy groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a naphthoquinone derivative, while reduction could produce a hydroxy-naphthalene compound.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-fluoro-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-fluoro-, ethyl ester involves its interaction with specific molecular targets. The acetyloxy and fluoro groups can influence the compound’s binding affinity and specificity for these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, ethyl ester: This compound has additional methoxy groups, which can alter its chemical properties and reactivity.

    2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-chloro-, ethyl ester: The chloro group can provide different reactivity compared to the fluoro group.

Uniqueness

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-fluoro-, ethyl ester is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the fluoro group, in particular, can enhance the compound’s stability and reactivity in certain reactions.

Properties

Molecular Formula

C15H13FO4

Molecular Weight

276.26 g/mol

IUPAC Name

ethyl 4-acetyloxy-7-fluoronaphthalene-2-carboxylate

InChI

InChI=1S/C15H13FO4/c1-3-19-15(18)11-6-10-7-12(16)4-5-13(10)14(8-11)20-9(2)17/h4-8H,3H2,1-2H3

InChI Key

LQVICLKLKKADLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)F)OC(=O)C

Origin of Product

United States

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